molecular formula C12H11NO3 B488145 8-Methoxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carbaldehyde CAS No. 887574-65-4

8-Methoxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carbaldehyde

Cat. No.: B488145
CAS No.: 887574-65-4
M. Wt: 217.22g/mol
InChI Key: YONMQOLIFYCWOS-UHFFFAOYSA-N
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Description

8-Methoxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carbaldehyde is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields of research and industry.

Preparation Methods

Chemical Reactions Analysis

8-Methoxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 8-Methoxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. This compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

8-Methoxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carbaldehyde can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities

Properties

CAS No.

887574-65-4

Molecular Formula

C12H11NO3

Molecular Weight

217.22g/mol

IUPAC Name

8-methoxy-2-methyl-1-oxoisoquinoline-3-carbaldehyde

InChI

InChI=1S/C12H11NO3/c1-13-9(7-14)6-8-4-3-5-10(16-2)11(8)12(13)15/h3-7H,1-2H3

InChI Key

YONMQOLIFYCWOS-UHFFFAOYSA-N

SMILES

CN1C(=CC2=C(C1=O)C(=CC=C2)OC)C=O

Canonical SMILES

CN1C(=CC2=C(C1=O)C(=CC=C2)OC)C=O

Origin of Product

United States

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